molecular formula C22H16N4S B14002850 3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-14-7

3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine

Cat. No.: B14002850
CAS No.: 832696-14-7
M. Wt: 368.5 g/mol
InChI Key: MUFWQGLUKPIVLA-UHFFFAOYSA-N
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Description

3-(4-aminophenyl)-7-(4-isoquinolinyl)-thieno[3,2-c]pyridin-4-amine is a complex organic compound that features a unique structure combining an aminophenyl group, an isoquinolinyl group, and a thieno[3,2-c]pyridin-4-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-7-(4-isoquinolinyl)-thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-c]pyridine core, followed by the introduction of the aminophenyl and isoquinolinyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-7-(4-isoquinolinyl)-thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, along with appropriate solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(4-aminophenyl)-7-(4-isoquinolinyl)-thieno[3,2-c]pyridin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-7-(4-isoquinolinyl)-thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-aminophenyl)-7-(4-isoquinolinyl)-thieno[3,2-b]pyridin-4-amine
  • 3-(4-aminophenyl)-7-(4-isoquinolinyl)-thieno[2,3-c]pyridin-4-amine

Uniqueness

3-(4-aminophenyl)-7-(4-isoquinolinyl)-thieno[3,2-c]pyridin-4-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of functional groups and heterocyclic cores makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

832696-14-7

Molecular Formula

C22H16N4S

Molecular Weight

368.5 g/mol

IUPAC Name

3-(4-aminophenyl)-7-isoquinolin-4-ylthieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C22H16N4S/c23-15-7-5-13(6-8-15)19-12-27-21-18(11-26-22(24)20(19)21)17-10-25-9-14-3-1-2-4-16(14)17/h1-12H,23H2,(H2,24,26)

InChI Key

MUFWQGLUKPIVLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CN=C(C4=C3SC=C4C5=CC=C(C=C5)N)N

Origin of Product

United States

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